molecular formula C14H25BrN2O6 B2609098 Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate CAS No. 2102410-31-9

Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate

Cat. No.: B2609098
CAS No.: 2102410-31-9
M. Wt: 397.266
InChI Key: SQJTVQSZFVOIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate is a chemical compound with the molecular formula C14H25BrN2O6. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a 3-bromopropyl chain, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-bromopropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate .

Scientific Research Applications

Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used to modify biomolecules for studying their functions and interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate involves its ability to act as a building block in organic synthesisThis reactivity makes it a valuable intermediate in the synthesis of biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate is unique due to its combination of a piperazine ring, a tert-butyl group, and a 3-bromopropyl chain. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BrN2O2.C2H2O4/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13;3-1(4)2(5)6/h4-10H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGGRWVFFKHVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCBr.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.